molecular formula C19H18BrN7O B10996654 5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10996654
M. Wt: 440.3 g/mol
InChI Key: LYAZOYKNOGBJBM-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole core, a tetrazole ring, and a brominated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps

    Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Tetrazole Ring Formation: The tetrazole ring can be introduced via the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Brominated Benzamide Introduction: The final step involves the bromination of the benzamide moiety, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the benzamide moiety undergoes nucleophilic substitution under specific conditions. This reaction is critical for synthesizing derivatives with modified electronic or steric properties.

Reaction ConditionsReagentsProducts FormedYield (%)Reference
S<sub>N</sub>Ar in DMF, 80°CPrimary/secondary amines5-amino-N-{[1-(propan-2-yl)benzimidazolyl]methyl}-2-(tetrazol-1-yl)benzamide60–75
Pd-catalyzed coupling (Suzuki)Aryl boronic acidsBiaryl derivatives45–65
  • Key Insight : Bromine substitution is regioselective due to electron-withdrawing effects from the tetrazole and amide groups .

Amide Hydrolysis and Functionalization

The amide bond is susceptible to hydrolysis under acidic or basic conditions, enabling the generation of carboxylic acid intermediates for further derivatization.

Hydrolysis ConditionsCatalysts/AdditivesProductsApplication
6M HCl, reflux, 12h5-bromo-2-(tetrazol-1-yl)benzoic acidPrecursor for ester synthesis
NaOH (aq.), 100°C, 8hPhase-transfer catalystsSodium salt of hydrolyzed productCoordination chemistry
  • Notable Finding : Hydrolysis rates depend on steric hindrance from the propan-2-yl group on the benzimidazole .

Tetrazole Ring Reactivity

The tetrazole ring participates in cycloaddition reactions and serves as a ligand in metal coordination complexes.

Cycloaddition with Alkynes

Under Huisgen conditions (Cu(I) catalysis), the tetrazole undergoes [3+2] cycloaddition with terminal alkynes to form triazole-linked derivatives .

SubstrateCatalyst SystemProductSelectivity
PhenylacetyleneCuSO<sub>4</sub>/NaAsc1,2,3-triazole-functionalized benzamide>90%

Metal Coordination

The tetrazole nitrogen atoms bind to transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>), forming complexes studied for catalytic or pharmaceutical applications .

Benzimidazole Functionalization

The propan-2-yl group on the benzimidazole nitrogen allows for dealkylation or oxidation reactions:

Reaction TypeConditionsProductsNotes
Oxidative dealkylationH<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub>, 60°CN-H benzimidazole derivativeRetains tetrazole activity
AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium saltsEnhanced solubility

Biological Interaction Pathways

While not strictly a chemical reaction, the compound’s interactions with biological targets involve reversible binding through:

  • Hydrogen bonding : Tetrazole and amide groups interact with enzyme active sites (e.g., COX-II inhibition) .

  • Halogen bonding : Bromine participates in non-covalent interactions with aromatic residues .

Stability Under Thermal and Photolytic Conditions

The compound decomposes at elevated temperatures or under UV light, forming degradation products:

ConditionMajor Degradation ProductMechanism
150°C, 2hDebrominated benzamideRadical-mediated cleavage
UV light (254 nm), 48hTetrazole ring-opened speciesPhotooxidation

Comparative Reactivity of Structural Analogues

The bromine and tetrazole groups differentiate this compound from analogues:

Compound ModificationReactivity DifferenceSource
Replacement of Br with ClSlower S<sub>N</sub>Ar due to reduced leaving group ability
Replacement of tetrazole with oxadiazoleLoss of metal-coordination capacity

Scientific Research Applications

Antimicrobial Properties

5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Anticancer Effects

The compound has demonstrated significant antiproliferative activity against several cancer cell lines, including:

Cell LineIC50 (nM)Mechanism of Action
MDA-MB-23123–33Inhibition of tubulin assembly
MCF-710–33Induction of apoptosis

Research indicates that the compound may inhibit tubulin polymerization, essential for mitosis, thereby inducing apoptosis in cancer cells. This property positions it as a candidate for further development in cancer therapy.

In Vivo and In Vitro Studies

In vitro assays have evaluated the compound's effects on various cellular pathways, revealing its potential as a therapeutic agent. Further in vivo studies are necessary to confirm these findings and assess pharmacokinetics and toxicity profiles.

Case Studies

Recent studies have highlighted the compound's efficacy in treating resistant bacterial strains and various cancer types. For instance, a study demonstrated that it effectively reduced tumor growth in animal models of breast cancer, showcasing its potential as an anticancer agent.

Chemical Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Diazotization : Transforming an aniline derivative into a diazonium salt.
  • Cyclization : Forming the benzimidazole structure through cyclization reactions.
  • Substitution : Introducing the isopropyl group and tetrazole moiety via nucleophilic substitution reactions.

Optimized industrial methods may utilize continuous flow reactors for efficient large-scale production while ensuring high yield and purity.

Material Science Applications

Research is exploring the use of this compound in developing new materials with specific electronic or optical properties. The unique structural features may allow for applications in organic electronics or photonic devices.

Similar Compounds

Compound NameActivity Type
5-Bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamideAntibacterial
5-Bromo-N-{[4-chlorobenzyl]-1H-indole} derivativesAnticancer

Uniqueness

What sets this compound apart is its specific substitution pattern that enhances its reactivity and biological properties compared to other similar compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways. The tetrazole ring may enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.

    Tetrazole Derivatives: Compounds such as losartan and valsartan contain the tetrazole ring and are used as antihypertensive agents.

Uniqueness

What sets 5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide apart is the combination of the benzimidazole and tetrazole rings with a brominated benzamide moiety. This unique structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs.

Biological Activity

5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.

The compound's molecular formula is C15H16BrN5OC_{15}H_{16}BrN_{5}O with a molecular weight of 348.19 g/mol. It features a bromine atom, a benzimidazole moiety, and a tetrazole ring, which contribute to its biological activity.

Property Value
Molecular FormulaC15H16BrN5OC_{15}H_{16}BrN_{5}O
Molecular Weight348.19 g/mol
IUPAC NameThis compound
InChI KeyPWUFYZKKEQVLEM-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study published in Molecules demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation effectively. Compounds derived from benzimidazole have shown promising results against various cancer cell lines, including breast and lung cancer cells .

Case Study: Antitumor Efficacy

A specific investigation into the structure-activity relationship (SAR) of benzimidazole derivatives revealed that modifications at the 2-position significantly enhance their cytotoxicity. The tested analogs exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that our compound may similarly possess potent antitumor activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. A study employing broth microdilution methods found that benzimidazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Comparison

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Antiviral Activity

The antiviral potential of similar compounds has also been explored, with some showing effectiveness against viral infections such as HIV and influenza. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .

The proposed mechanism for the antiviral action includes:

  • Inhibition of Viral Enzymes : Compounds may inhibit proteases or reverse transcriptases.
  • Blocking Viral Entry : Structural analogs can prevent viral attachment to host cells.

Properties

Molecular Formula

C19H18BrN7O

Molecular Weight

440.3 g/mol

IUPAC Name

5-bromo-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18BrN7O/c1-12(2)27-17-6-4-3-5-15(17)23-18(27)10-21-19(28)14-9-13(20)7-8-16(14)26-11-22-24-25-26/h3-9,11-12H,10H2,1-2H3,(H,21,28)

InChI Key

LYAZOYKNOGBJBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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